1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, such as the formation of Schiff bases with primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-methyl-3-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Schiff bases, such as 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-imine derivatives.
Scientific Research Applications
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitrophenyl group can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-methyl-3-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group, which may result in different reactivity and biological activity.
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid:
1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-imine: Formed by the reaction of the aldehyde group with primary amines, leading to Schiff base derivatives with distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-6-9(7-15)11(12-13)8-2-4-10(5-3-8)14(16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLCGAXUHOFAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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